![molecular formula C18H25NO6 B13890515 Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)
Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a complex organic compound with the chemical formula C18H25NO6. This compound is a derivative of D-glucitol (sorbitol) and features a benzylidene acetal protecting group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene acetal to form 4,6-O-benzylidene-D-glucitol.
Introduction of Imino Group: The protected glucitol is then reacted with an appropriate amine to introduce the imino group at the 1,5-positions.
Boc Protection: Finally, the imino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and Boc protecting groups help stabilize the molecule and prevent unwanted side reactions, allowing it to selectively interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-methoxybenzyl)-1,5-imino-D-glucitol
- 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol
Uniqueness
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is unique due to its specific combination of protecting groups and its structural configuration. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C18H25NO6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3 |
InChI-Schlüssel |
VRFOIPNJKUIHCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
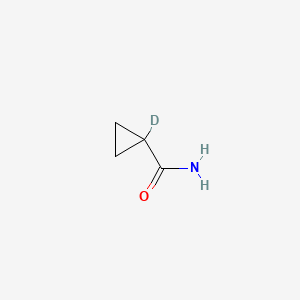
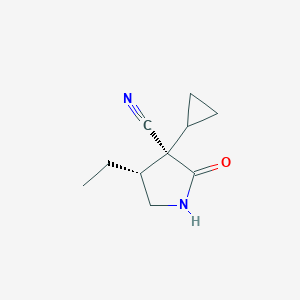
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
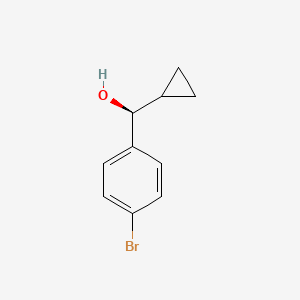
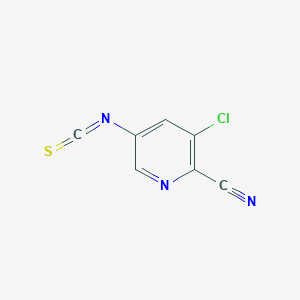
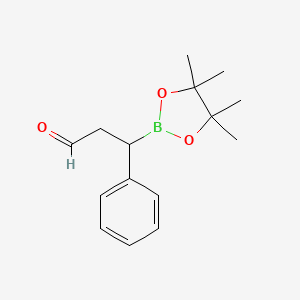
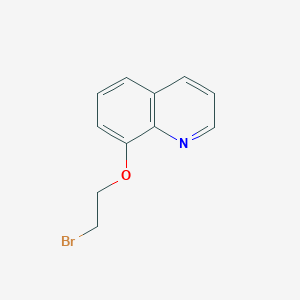

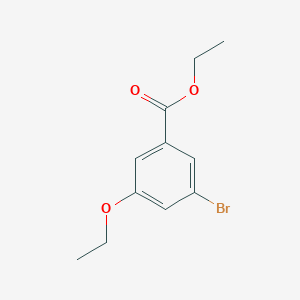
![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
